N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide
CAS No.: 946365-38-4
Cat. No.: VC6310519
Molecular Formula: C29H35FN4O2
Molecular Weight: 490.623
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946365-38-4 |
|---|---|
| Molecular Formula | C29H35FN4O2 |
| Molecular Weight | 490.623 |
| IUPAC Name | N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-4-ethoxybenzamide |
| Standard InChI | InChI=1S/C29H35FN4O2/c1-4-36-27-15-7-23(8-16-27)29(35)31-21-28(22-5-11-25(12-6-22)32(2)3)34-19-17-33(18-20-34)26-13-9-24(30)10-14-26/h5-16,28H,4,17-21H2,1-3H3,(H,31,35) |
| Standard InChI Key | HCVXPOBUXJMUAL-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide, delineates its intricate structure:
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4-Ethoxybenzamide core: A benzamide group substituted with an ethoxy moiety at the para position, contributing to lipophilicity and potential metabolic stability.
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Branched ethyl chain: Connects the benzamide to two distinct aromatic systems.
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4-(Dimethylamino)phenyl group: A tertiary amine-substituted benzene ring, which may enhance blood-brain barrier (BBB) permeability.
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4-(4-Fluorophenyl)piperazine: A piperazine ring linked to a fluorophenyl group, a motif common in antipsychotic and antidepressant agents .
Table 1: Key Chemical Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide |
| Molecular Formula | C₃₀H₃₆FN₅O₂ |
| Molecular Weight | 533.65 g/mol |
| Structural Features | Benzamide core, piperazine, fluorophenyl, dimethylamino groups |
| Potential Pharmacophore | Serotonin/dopamine receptor modulation |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of this compound likely follows multi-step organic reactions, analogous to structurally related benzamide derivatives:
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Piperazine functionalization: Coupling 1-(4-fluorophenyl)piperazine with a bromoethyl intermediate under nucleophilic substitution conditions.
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Amide bond formation: Condensation of 4-ethoxybenzoic acid with the secondary amine group of the ethyl chain using coupling agents like HATU or EDCI.
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Dimethylamino substitution: Introduction of the dimethylamino group via Ullmann coupling or Buchwald-Hartwig amination on the phenyl ring.
Critical parameters include reaction temperature (typically 80–120°C), solvent selection (e.g., DMF or THF), and catalyst optimization (e.g., palladium catalysts for cross-coupling steps).
Analytical Validation
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Nuclear Magnetic Resonance (NMR): Key signals include the ethoxy group’s triplet at ~1.3 ppm (CH₃) and quartet at ~4.0 ppm (OCH₂), alongside aromatic protons between 6.8–7.5 ppm.
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High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at m/z 533.65 (M+H⁺), with fragmentation patterns confirming the piperazine and benzamide moieties.
| Receptor Subtype | Predicted Activity | Citation |
|---|---|---|
| 5-HT₁A | Antagonist | |
| 5-HT₂A | Partial agonist | |
| D₂ | Moderate antagonist |
Preclinical Insights
While direct data on this compound is absent, analogs demonstrate:
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Anxiolytic effects: Related piperazine-benzamide compounds reduce marble-burying behavior in murine models (ED₅₀ ~5 mg/kg).
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Metabolic stability: Ethoxy substitution may slow hepatic clearance compared to methoxy or hydroxy analogs, as inferred from cytochrome P450 interaction studies.
Physicochemical and ADME Properties
Solubility and Lipophilicity
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LogP: Estimated at ~3.5 (moderate lipophilicity), balancing BBB penetration and aqueous solubility.
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Solubility: Poor water solubility (<10 µg/mL), necessitating formulation enhancements like nanoemulsions or cyclodextrin complexes.
Metabolic Pathways
Primary routes likely involve:
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O-deethylation: Cleavage of the ethoxy group to form 4-hydroxybenzamide, followed by glucuronidation.
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Piperazine N-dealkylation: Generation of fluorophenylpiperazine metabolites, which retain partial receptor activity .
Applications and Future Directions
Therapeutic Prospects
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Neuropsychiatric disorders: Potential use in schizophrenia (via D₂/5-HT₂A modulation) or generalized anxiety disorder (via 5-HT₁A antagonism).
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Oncology: Piperazine derivatives are being explored for sigma receptor targeting in glioblastoma.
Research Gaps
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In vivo efficacy studies: Required to validate receptor engagement and behavioral effects.
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Toxicology profiling: Assessment of hERG channel inhibition risk and hepatotoxicity.
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